1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring and the subsequent introduction of the pyrazole moiety. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the azetidine nitrogen during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction could lead to the formation of reduced azetidine derivatives.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of chemical conjugates and other specialized compounds.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity of the linker can influence the 3D orientation of the degrader and the formation of the ternary complex, thereby affecting the efficiency of protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl-1H-1,2,3-triazole-5-carboxylic acid
Uniqueness
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which provides rigidity and stability in the development of PROTACs. This rigidity can enhance the formation of the ternary complex and improve the drug-like properties of the resulting compounds .
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-8(7-14)15-5-4-9(13-15)10(16)17/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
BBBUJPWAKBRFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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